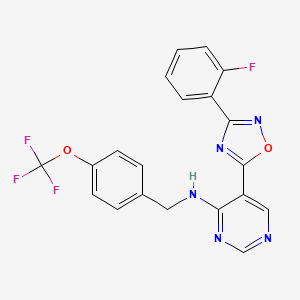

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N5O2/c21-16-4-2-1-3-14(16)18-28-19(31-29-18)15-10-25-11-27-17(15)26-9-12-5-7-13(8-6-12)30-20(22,23)24/h1-8,10-11H,9H2,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYASAZVYQKPSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NCC4=CC=C(C=C4)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, which is then functionalized with a 2-fluorophenyl group. Subsequent steps involve the introduction of the pyrimidine ring and the trifluoromethoxybenzyl group. Common reagents used in these reactions include fluorinated aromatic compounds, pyrimidine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or halogen substituents.

Scientific Research Applications

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests and weeds.

Mechanism of Action

The mechanism of action of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and heterocyclic structures allow the compound to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidin-4-amine Derivatives with 1,2,4-Oxadiazole Moieties

Compound U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine)

- Structural Differences :

- Replaces the 2-fluorophenyl group on the oxadiazole with a trifluoromethyl group.

- Adds a 1-fluoroethyl substituent at position 6 of the pyrimidine ring.

- Activity : Exhibits broad-spectrum pesticidal activity (e.g., LC50 = 3.57 mg/L against Mythimna separata). Molecular docking suggests unique interactions with acetylcholinesterase (AChE), distinct from the control compound flufenerim .

Compound U8 (5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine)

Comparison with Compound A :

- The 2-fluorophenyl group in Compound A may enhance π-π stacking or hydrophobic interactions compared to U7/U8’s trifluoromethyl-oxadiazole.

Pyrimidin-4-amine Derivatives with Fluorophenyl Substitutions

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Comparison with Compound A :

Thieno[2,3-d]pyrimidin-4-amine Derivatives

5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

- Structural Differences: Replaces the pyrimidine core with a thienopyrimidine scaffold.

- Activity: Not explicitly reported, but thienopyrimidine derivatives are known for kinase inhibition and anticancer activity .

Comparison with Compound A :

- The oxadiazole ring in Compound A may confer greater conformational rigidity compared to the thienopyrimidine system, influencing binding kinetics.

Benzimidazole-Pyridine Hybrids with Trifluoromethoxy Groups

{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine

Comparison with Compound A :

- Both compounds share the 4-(trifluoromethoxy)phenyl group, suggesting shared strategies for enhancing bioavailability.

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Trifluoromethoxy and fluorophenyl substituents enhance stability and target affinity via hydrophobic and dipolar interactions .

- Positional Effects: Substitution at pyrimidine position 5 (e.g., oxadiazole vs. aminomethyl) dictates activity spectrum (pesticidal vs. antimicrobial) .

Biological Activity

The compound 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews available literature and research findings related to its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₈F₃N₅O₂

- Molecular Weight : 317.23 g/mol

Structural Features

The compound features a pyrimidine core with various substituents that enhance its biological activity. Notably, the presence of the 2-fluorophenyl and trifluoromethoxy groups may contribute to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl) | E. coli | 10 µg/mL |

| 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl) | S. aureus | 5 µg/mL |

| 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl) | P. aeruginosa | 15 µg/mL |

These findings suggest that the compound may possess broad-spectrum antibacterial activity, comparable to established antibiotics.

Anticancer Activity

Preliminary research has suggested that similar compounds exhibit cytotoxic effects on cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)

- IC50 Values :

- HeLa: 12 µM

- MCF7: 9 µM

These results indicate potential for further exploration in cancer therapeutics.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has also been investigated. For instance:

- Target Enzyme : EcKAS III (a key enzyme in fatty acid synthesis)

- IC50 Value : 6 µM

This suggests that the compound may interfere with bacterial metabolism, providing a mechanism for its antibacterial activity.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of related oxadiazole derivatives, it was found that compounds with fluorinated aromatic rings displayed enhanced activity against resistant strains of bacteria. The tested compound demonstrated superior potency against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity Assessment

A series of derivatives were synthesized based on the parent structure. In vitro assays revealed that modifications at the pyrimidine ring significantly affected cytotoxicity profiles against cancer cell lines, suggesting structure-activity relationships that merit further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.